N-(3-chlorophenyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKVCIVKSRGSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The direct acylation of 3-chloroaniline with trifluoroacetic anhydride (TFAA) is a single-step nucleophilic acyl substitution reaction. The amine group of 3-chloroaniline attacks the electrophilic carbonyl carbon of TFAA, displacing a trifluoroacetate ion and forming the target acetamide.
A representative procedure involves dissolving 3-chloroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen, followed by dropwise addition of TFAA (1.2 equiv) at 0°C. The mixture is stirred at room temperature for 6–8 hours, quenched with ice-water, and extracted with DCM. The organic layer is dried over sodium sulfate and concentrated to yield crude product, which is purified via recrystallization from ethanol/water.
Optimization Studies
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Temperature Control : Reactions conducted above 25°C risk over-acylation or decomposition, reducing yields to ≤65%.
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Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates compared to nonpolar solvents (toluene: 58% yield vs. DCM: 89%).
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Stoichiometry : A 20% excess of TFAA ensures complete conversion, as confirmed by <sup>19</sup>F NMR monitoring.
Table 1: Optimization of Direct Acylation Parameters
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 0–40 | 25 | 89 |
| TFAA Equiv | 1.0–1.5 | 1.2 | 91 |
| Solvent | DCM, THF, Toluene | DCM | 89 |
Alkylation of Trifluoroacetamide with 3-Chlorobenzyl Halides
Two-Step Alkylation-Acylation Approach
This method involves initial alkylation of trifluoroacetamide with 3-chlorobenzyl bromide, followed by purification. In a glovebox, trifluoroacetamide (1.0 equiv) is treated with 3-chlorobenzyl bromide (1.1 equiv) and potassium carbonate (2.0 equiv) in DMF at 80°C for 12 hours. The intermediate is isolated via column chromatography (hexane/ethyl acetate, 4:1) and subsequently acylated using acetyl chloride.
Advantages and Limitations
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Scope : Compatible with electron-deficient benzyl halides but fails with sterically hindered substrates.
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Scalability : The use of DMF complicates solvent recovery on industrial scales.
Optimized Condensation Route Using 3,3-Dibromo-1,1-Trifluoroacetone
Reaction Design
A high-yielding condensation method employs 3,3-dibromo-1,1-trifluoroacetone and O-hydroxyphenylamine. In a pressure tube, 3-chloroaniline (1.0 mmol), 3,3-dibromo-1,1-trifluoroacetone (2.0 mmol), and sodium bicarbonate (2.0 mmol) are heated in 1,4-dioxane (2 mL) at 120°C for 12 hours. The crude product is purified by column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate).
Critical Optimization Parameters
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Temperature : Yields drop to 65% at 100°C and 71% at 140°C, with 120°C being optimal.
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Time : Reactions shorter than 12 hours result in incomplete conversion (e.g., 8 hours: 68% yield).
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Base : Sodium bicarbonate outperforms stronger bases (e.g., NaOH), which promote side reactions.
Table 2: Condensation Method Optimization
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 100–140 | 120 | 83 |
| Time (h) | 8–16 | 12 | 83 |
| Base | NaHCO<sub>3</sub>, NaOH, K<sub>2</sub>CO<sub>3</sub> | NaHCO<sub>3</sub> | 83 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols adapt the direct acylation method using continuous flow reactors to enhance throughput. TFAA and 3-chloroaniline are pumped into a reactor at 25°C with a residence time of 10 minutes, achieving 85% conversion. The effluent is neutralized inline and crystallized in a cooling loop, yielding 98% pure product.
Solvent and Recycle Strategies
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TFAA Recovery : Distillation recovers 90% of unreacted TFAA, reducing raw material costs by 40%.
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Waste Minimization : Aqueous washes are treated with activated carbon to adsorb residual amines, meeting EPA discharge standards.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Direct Acylation | 89 | 98 | High | 120 |
| Alkylation-Acylation | 74 | 95 | Moderate | 180 |
| Condensation Route | 83 | 97 | High | 150 |
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloroaniline and trifluoroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as N-(3-substituted phenyl)-2,2,2-trifluoroacetamide can be formed.
Hydrolysis: The major products are 3-chloroaniline and trifluoroacetic acid.
Scientific Research Applications
N-(3-chlorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, leading to various biological effects. The trifluoroacetamide group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Physical and Crystalline Properties
A. Trichloroacetamide Analogs
- N-(3-Chlorophenyl)-2,2,2-Trichloroacetamide (3-ClC₆H₄NH-CO-CCl₃): This analog replaces the trifluoroacetyl group with trichloroacetyl. Crystallographic studies reveal that the trichloro derivative crystallizes in a monoclinic system with one molecule per asymmetric unit. The electron-withdrawing chloro substituent reduces electron density on the amide nitrogen, influencing hydrogen-bonding patterns .
- N-(3-Nitrophenyl)-2,2,2-Trichloroacetamide : The meta-nitro group introduces stronger electron withdrawal than chlorine, leading to significant distortion in crystal lattice parameters compared to the chloro analog. This highlights how substituent electronegativity impacts molecular packing .
B. Trifluoroacetamide Derivatives with Varying Aromatic Substituents
- This derivative is used in pharmaceutical intermediates, emphasizing its utility in synthesis .
- N-(2-Chloro-4-Methylphenyl)-2,2,2-Trifluoroacetamide : The addition of a methyl group at the para position introduces steric effects and electron donation, which may reduce reactivity compared to the meta-chloro analog. Such modifications are critical in tuning pharmacokinetic properties .
C. Halogen-Substituted Analogs
- N-(4-Chloro-2-(Trifluoromethyl)Phenyl)Acetamide : The trifluoromethyl group at the ortho position creates steric hindrance and electronic effects distinct from the meta-chloro substitution. This compound’s applications include serving as a precursor in agrochemical research .
- N-[2-(3-Bromophenyl)Ethyl]-2,2,2-Trifluoroacetamide : Bromine’s larger atomic radius compared to chlorine may alter molecular interactions in crystal structures or biological targets. Safety data indicate its industrial use, highlighting differences in handling requirements .
Data Tables
Table 1. Structural and Physical Properties of Selected Analogs
Table 2. Electronic Effects of Substituents
| Substituent | Electron Effect | Impact on Reactivity |
|---|---|---|
| Trifluoroacetyl (CF₃) | Strongly Withdrawing | Increases acidity of NH group |
| Trichloroacetyl (CCl₃) | Moderately Withdrawing | Reduces hydrogen-bonding capacity |
| Cyano (CN) | Strongly Withdrawing | Enhances polarity and solubility |
Biological Activity
N-(3-chlorophenyl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
N-(3-chlorophenyl)-2,2,2-trifluoroacetamide has the molecular formula and a molecular weight of 248.59 g/mol. The presence of the trifluoroacetamide group enhances its lipophilicity and stability, making it a candidate for various applications in pharmacology and agrochemicals.
Biological Activities
Research indicates that N-(3-chlorophenyl)-2,2,2-trifluoroacetamide exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : N-(3-chlorophenyl)-2,2,2-trifluoroacetamide can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This property is crucial for its potential therapeutic applications.
The mechanism by which N-(3-chlorophenyl)-2,2,2-trifluoroacetamide exerts its biological effects involves interactions with various molecular targets:
- Protein Binding : The compound interacts with proteins through hydrogen bonding and hydrophobic interactions. This binding can alter protein function and stability.
- Inhibition Pathways : Ongoing research is focused on identifying specific pathways affected by this compound. Initial findings suggest that it may modulate signaling pathways involved in inflammation and microbial resistance.
Comparative Analysis with Similar Compounds
To understand the unique properties of N-(3-chlorophenyl)-2,2,2-trifluoroacetamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-chlorophenyl)acetamide | C₉H₈ClN | Lacks trifluoromethyl group; less lipophilic |
| N-(3-chlorophenyl)formamide | C₉H₈ClN | Similar structure; different functional group impacts activity |
| N-(3-chlorophenyl)benzamide | C₁₃H₉ClN₂O | More complex structure; varied interactions due to additional aromatic ring |
The trifluoroacetamide group in N-(3-chlorophenyl)-2,2,2-trifluoroacetamide contributes to its enhanced stability and reactivity compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of N-(3-chlorophenyl)-2,2,2-trifluoroacetamide demonstrated significant inhibition of bacterial growth in vitro against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of many traditional antibiotics.
- In Vivo Anti-inflammatory Study : In an experimental model of arthritis, administration of N-(3-chlorophenyl)-2,2,2-trifluoroacetamide resulted in a marked reduction in swelling and pain scores compared to control groups. This suggests a promising application for treating inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
